molecular formula C7H5F2NS B062757 2,4-Difluorothiobenzamide CAS No. 175276-92-3

2,4-Difluorothiobenzamide

Cat. No. B062757
CAS RN: 175276-92-3
M. Wt: 173.19 g/mol
InChI Key: MOHAZBCWHUCIEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-Difluorothiobenzamide and related fluorinated compounds involves complex chemical processes. For example, the enantio- and diastereoselective synthesis of 1,2-difluorides, which could be considered analogous to parts of 2,4-Difluorothiobenzamide's synthesis, has been achieved through chiral aryl iodide-catalyzed difluorination of cinnamamides using HF-pyridine as a fluoride source (Haj, Banik, & Jacobsen, 2019).

Molecular Structure Analysis

The molecular structure of fluorinated compounds, similar to 2,4-Difluorothiobenzamide, often exhibits unique characteristics due to the presence of fluorine atoms. For instance, 2'-deoxy-2',4'-difluorouridine and cytidine nucleosides demonstrate strong stereoelectronic effects induced by two fluorines, "locking" the sugar conformation (Martínez-Montero et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds can lead to the formation of complex structures with significant biological activity. An example is the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety, exhibiting antifungal activities (Eto, Kaneko, & Sakamoto, 2000). This demonstrates the reactive versatility and potential application of compounds like 2,4-Difluorothiobenzamide.

Physical Properties Analysis

The physical properties of fluorinated compounds are often distinct due to the fluorine atoms' influence. For example, the gas-phase structure of 4,4-difluoro-3-(pentafluorothio)-1,2-oxathietane-2,2-dioxide shows a planar structure of the four-membered sultone ring, highlighting the impact of fluorination on the physical structure (Gard, Terjeson, & Oberhammer, 1998).

Chemical Properties Analysis

The chemical properties of 2,4-Difluorothiobenzamide and related compounds can be profoundly affected by the presence of fluorine atoms. For instance, gem-difluorination of methylenecyclopropanes (MCPs) leads to the synthesis of 2-arylsubstituted gem-difluorocyclobutanes, showcasing the influence of fluorination on chemical reactivity and the formation of complex structures (Lin et al., 2021).

Scientific Research Applications

  • Global Trends in 2,4-D Toxicity Studies : Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze the global trends in studies about 2,4-D herbicide toxicity. They found that research in this area has grown rapidly, particularly in the USA, Canada, and China. The study highlights the focus on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

  • Pesticides' Effects on Microorganisms and Enzymatic Activity : Oleszczuk et al. (2014) investigated the effects of biochar and pesticides (including 2,4-D) on soil enzymatic activity and ecotoxicity. They found that biochar stimulated enzyme activity and reduced the negative effects of pesticides on microorganisms and plant toxicity (Oleszczuk et al., 2014).

  • 2,4-D Degradation and Environmental Safety : Lu, Zhou, and Liu (2004) focused on predicting the peak concentration of 2-chlorobenzamide, a degradation product of 2,4-D in the environment, and its impact on environmental safety. Their model predicted the level and time of occurrence of peak concentration, important for assessing environmental risks (Lu, Zhou, & Liu, 2004).

  • Photo-Fenton Degradation of 2,4-D : Schenone et al. (2015) explored the use of the photo-Fenton process for degrading 2,4-D herbicide. They found that temperature and hydrogen peroxide concentration significantly influenced the process, demonstrating the process's effectiveness in degrading 2,4-D (Schenone, Conte, Botta, & Alfano, 2015).

  • Removal Strategies for 2,4-D from Water Sources : EvyAliceAbigail et al. (2017) reviewed various methods for removing 2,4-D from contaminated water bodies, emphasizing the need for more efficient removal strategies due to its strong toxicity and water contamination potential (EvyAliceAbigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).

  • Drug Discovery and 2,4-D Research : Drews (2000) provides a broader perspective on drug discovery and highlights the significant impact of molecular biology and genomic sciences on this field. This review can provide context on how 2,4-D research fits into the larger picture of scientific discovery (Drews, 2000).

Safety and Hazards

The safety information for 2,4-Difluorothiobenzamide indicates that it is toxic if swallowed . The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P260, P280, and P312 .

properties

IUPAC Name

2,4-difluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHAZBCWHUCIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381882
Record name 2,4-Difluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175276-92-3
Record name 2,4-Difluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIFLUOROBENZENE-1-CARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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